

Technical Support Center: 4-Phenylmorpholine-2,6-dione (PMD) Optimization

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Compound of Interest

Compound Name: 4-Phenylmorpholine-2,6-dione

CAS No.: 56956-66-2

Cat. No.: B1296701

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Ticket ID: PMD-PERM-001 Subject: Troubleshooting Poor Cell Permeability & Assay Inconsistency Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Action Required][1]

Executive Summary: The "Phantom Permeability" Issue

You are likely observing low permeability (

cm/s) in Caco-2 or PAMPA assays.[1] However, based on the structure of **4-Phenylmorpholine-2,6-dione (PMD)**, this is not a simple lipophilicity issue.[1]

The Root Cause: PMD is chemically a cyclic anhydride (derived from N-phenyliminodiacetic acid).[1] In aqueous media (buffers, cell culture media), it undergoes rapid hydrolysis, opening the morpholine-2,6-dione ring to form N-phenyliminodiacetic acid.

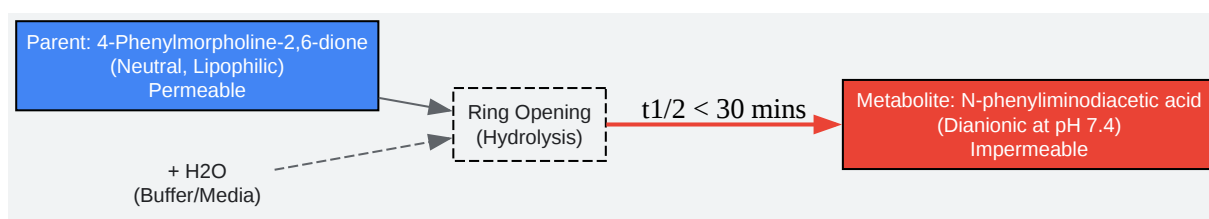
At physiological pH (7.4), this hydrolysis product is a dianion (two carboxylate groups).[1] Charged species cannot passively permeate lipid membranes.[1] Your assay is measuring the permeability of the breakdown product, not the parent dione.

Module 1: Diagnostic & Mechanism

Before altering your lead optimization strategy, you must confirm if the issue is intrinsic permeability or chemical stability.[1]

The Hydrolysis Trap

The 2,6-dione motif on the morpholine ring places two carbonyls adjacent to the ring oxygen (positions 2 and 6). This creates a highly reactive anhydride linkage.[1]



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Figure 1: The hydrolytic degradation pathway of PMD. The neutral parent compound degrades into a charged, impermeable species in aqueous environments.

Diagnostic Protocol: Stability Check

Run this simple LC-MS check before further cell assays.

- Solvent: Dissolve PMD in dry DMSO (10 mM stock).
- Media: Dilute to 10 μ M in PBS (pH 7.4) and separately in Methanol (Control).[1]
- Timepoints: Inject immediately (t=0), then at 15, 30, and 60 minutes.
- Result: If the parent peak (MW ~191.[1]2) vanishes and a peak at MW ~209.2 (Parent + H₂O) appears, permeability is not your problem; stability is.

Module 2: Formulation Solutions (Stabilizing the Anhydride)

If the biological activity requires the intact dione (e.g., as a covalent acylating agent), you must prevent hydrolysis before cellular entry. You cannot improve the permeability of the open-ring acid; you must protect the ring.[1]

Strategy A: Non-Aqueous / Lipid Formulations

Standard DMSO/PBS dosing kills this molecule.[1] Switch to lipid-based carriers that shield the anhydride from water.[1]

Formulation System	Protocol Summary	Mechanism of Protection
PEG-Liposomes	Encapsulate PMD in the hydrophobic bilayer or core of PEGylated liposomes.[1]	Steric shielding from bulk water; rapid fusion with cell membranes.[1]
PLGA Nanoparticles	Solvent evaporation method (Acetone/Ethanol) to encapsulate PMD in PLGA matrix.[1]	Polymer matrix limits water penetration; releases drug via erosion after endocytosis.[1]
Cyclodextrin (SBE- β -CD)	Complexation with Sulfobutyl ether- β -cyclodextrin.[1]	The hydrophobic cavity hosts the phenyl ring, potentially shielding the anhydride moiety.

Protocol: Nanoprecipitation for PMD Protection

- Phase A (Organic): Dissolve 5 mg PMD + 50 mg PLGA (poly(lactic-co-glycolic acid)) in 2 mL Acetone.
- Phase B (Aqueous): 10 mL Water + 1% PVA (Polyvinyl alcohol) as stabilizer.[1]
- Process: Add Phase A dropwise to Phase B under vigorous stirring (1000 RPM).
- Evaporation: Stir for 3 hours to remove acetone.
- Use: Treat cells immediately.[1] The PLGA shell protects the anhydride from hydrolysis in the media.

Module 3: Chemical Modification (Prodrug Strategy)

If the dione scaffold is flexible, consider modifying the structure to a "Double Prodrug" or Bioisostere.

The "Masked" Diester Approach

Instead of the unstable anhydride, synthesize the diethyl ester of the open form (Diethyl N-phenyliminodiacetate).

- Logic: The diester is neutral, highly lipophilic (LogP ~2-3), and stable in water.
- Mechanism: It crosses the membrane passively.^[1] Once inside, intracellular esterases (CES1/CES2) hydrolyze it back to the active acid or it spontaneously cyclizes if the geometry favors it (though cyclization is rare in water, the acid might be the active species if your target accepts it).

Bioisostere Replacement

Replace the anhydride oxygen (position 1) or the carbonyls to improve stability while maintaining geometry.

- Imide Substitution: Change the Ring Oxygen to a Nitrogen (N-R).^[1] This creates a piperazine-2,6-dione (glutarimide derivative).^[1] These are significantly more stable to hydrolysis than morpholine-2,6-diones.^[1]
- Lactam Substitution: Remove one carbonyl (Morpholin-2-one).^[1] This is a morpholinone, which is more stable than the dione.^[1]

Module 4: Assay Troubleshooting Guide

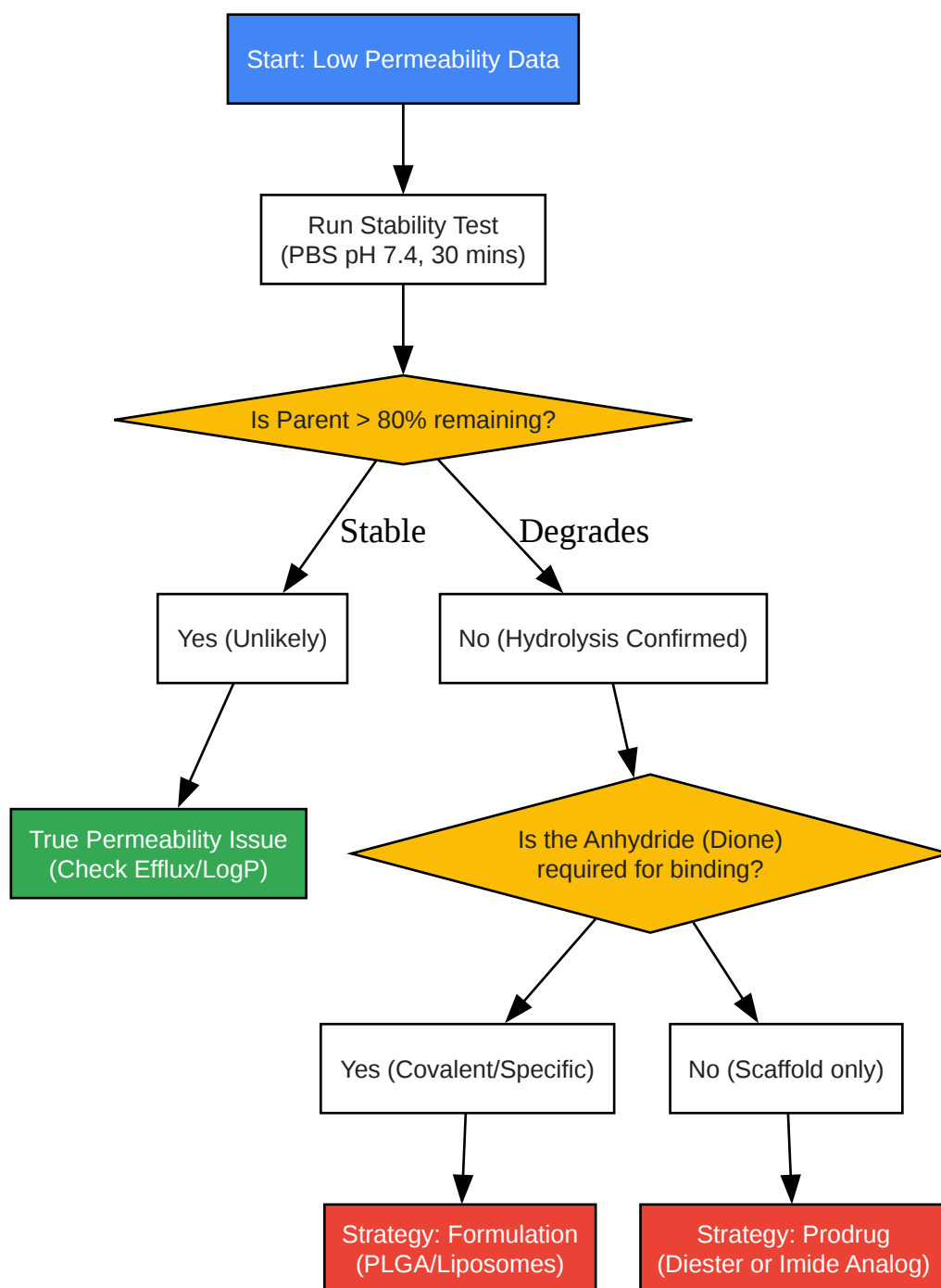
If you must measure the permeability of the parent PMD (e.g., for regulatory data), you must modify the assay conditions to slow hydrolysis.

Troubleshooting Matrix

Issue	Likely Cause	Corrective Action
Low Recovery (<50%)	Compound degraded/stuck to plastic.[1]	Use Glass-coated plates.[1] Anhydrides can react with nucleophiles in plastics.[1]
P _{app} decreases over time	Hydrolysis during the 2-hour incubation.	Shorten assay time to 20 mins. Use highly sensitive LC-MS/MS to detect low concentrations.[1]
Inconsistent Replicates	pH fluctuations affecting hydrolysis rate.[1]	Lower pH to 6.0 or 5.5. Anhydride hydrolysis is often base-catalyzed.[1] Lower pH stabilizes the ring.[1]
High Efflux Ratio	Unlikely; likely artifact of charged metabolites.[1]	Ignore efflux data until stability is solved. Charged metabolites (diacid) are often substrates for OAT/OATP transporters.[1]

Decision Logic: Next Steps

Use this flow to determine your immediate experimental plan.



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Figure 2: Strategic decision tree for PMD optimization.

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Sources

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- [2. Prodrug Approach as a Strategy to Enhance Drug Permeability \[mdpi.com\]](#)
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